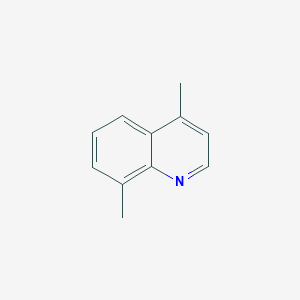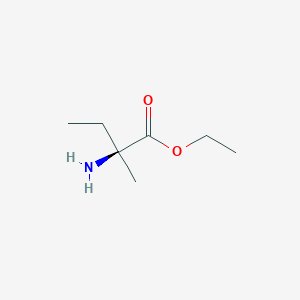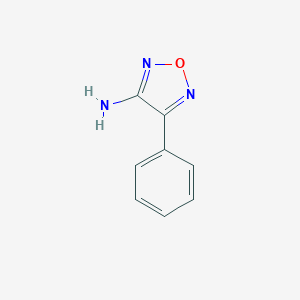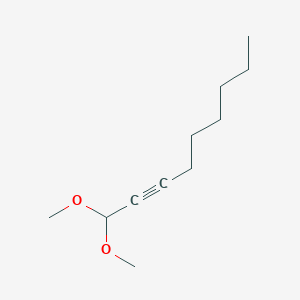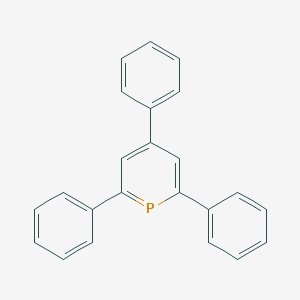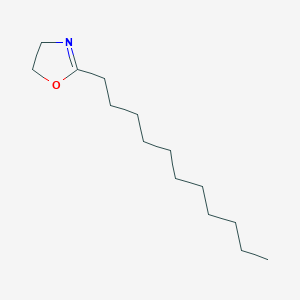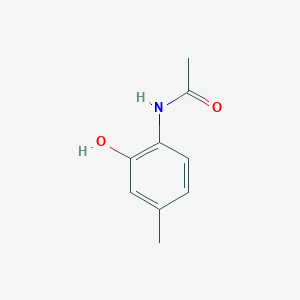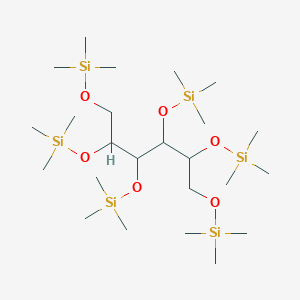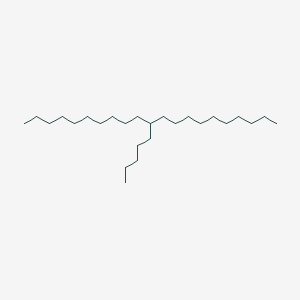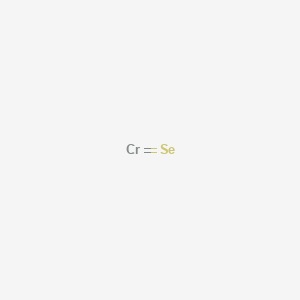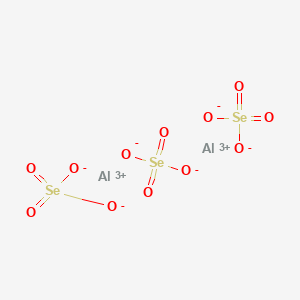
Aluminium selenate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aluminium selenate is a chemical compound that is widely used in scientific research due to its unique properties. It is an inorganic compound that is composed of aluminum, selenium, and oxygen. The compound is highly soluble in water and has a white crystalline appearance. Aluminium selenate has been found to have a variety of applications in the field of science, particularly in the areas of biochemistry and physiology.
Mécanisme D'action
Aluminium selenate works by inhibiting the activity of certain enzymes in the body. Specifically, the compound has been found to inhibit the activity of tyrosine phosphatases, which are enzymes that play a key role in regulating cell signaling pathways. This inhibition has been found to have a variety of effects on the body, including the regulation of gene expression and the promotion of cell growth and differentiation.
Effets Biochimiques Et Physiologiques
Aluminium selenate has been found to have a variety of biochemical and physiological effects on the body. The compound has been found to promote the growth and differentiation of cells, particularly in the liver and kidneys. It has also been found to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of a variety of diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using aluminium selenate in scientific research is its solubility in water, which makes it easy to work with in the laboratory. Additionally, the compound has been found to be relatively stable, which makes it useful for long-term experiments. However, one limitation of using aluminium selenate is that it can be toxic in high doses, which may limit its use in certain experiments.
Orientations Futures
There are a number of future directions for research on aluminium selenate. One area of interest is the compound's potential use in the treatment of diseases such as cancer and neurodegenerative disorders. Additionally, researchers may continue to study the compound's effects on cell signaling pathways and gene expression, as well as its potential use in the development of new drugs and therapies.
Méthodes De Synthèse
Aluminium selenate can be synthesized through a variety of methods, including the reaction of aluminum hydroxide with selenic acid. The resulting compound can be purified through a series of washing and filtration steps. Other methods of synthesis include the reaction of aluminum with selenium dioxide and the reaction of aluminum chloride with sodium selenate.
Applications De Recherche Scientifique
Aluminium selenate has been extensively studied for its applications in scientific research. The compound has been found to have a variety of uses in the field of biochemistry, particularly in the study of enzymes and proteins. It has also been used in the study of cell signaling pathways and the regulation of gene expression.
Propriétés
Numéro CAS |
14696-77-6 |
|---|---|
Nom du produit |
Aluminium selenate |
Formule moléculaire |
Al2O12Se3 |
Poids moléculaire |
482.9 g/mol |
Nom IUPAC |
dialuminum;triselenate |
InChI |
InChI=1S/2Al.3H2O4Se/c;;3*1-5(2,3)4/h;;3*(H2,1,2,3,4)/q2*+3;;;/p-6 |
Clé InChI |
JSMYWMXSQDUVSJ-UHFFFAOYSA-H |
SMILES |
[O-][Se](=O)(=O)[O-].[O-][Se](=O)(=O)[O-].[O-][Se](=O)(=O)[O-].[Al+3].[Al+3] |
SMILES canonique |
[O-][Se](=O)(=O)[O-].[O-][Se](=O)(=O)[O-].[O-][Se](=O)(=O)[O-].[Al+3].[Al+3] |
Autres numéros CAS |
14696-77-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



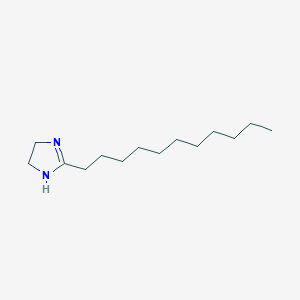
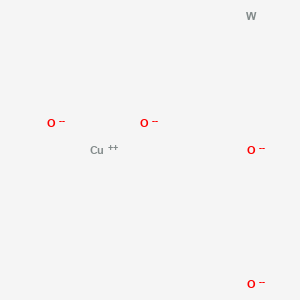
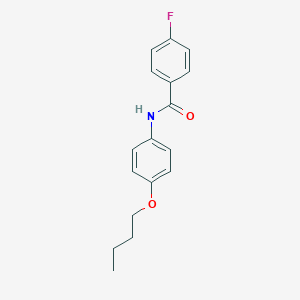
![2,4,10-Trioxa-7-azaundecan-11-oic acid, 7-[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]-3-oxo-, methyl ester](/img/structure/B78478.png)
